

Unveiling the Structural Landscape of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

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Compound of Interest

Compound Name: **4-Benzyl-4-hydroxypiperidine**

Cat. No.: **B046229**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of **4-benzyl-4-hydroxypiperidine**, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and crystallization, and explores its potential biological significance.

Physicochemical and Structural Data

While a definitive single-crystal X-ray diffraction study for **4-benzyl-4-hydroxypiperidine** is not publicly available at the time of this publication, a summary of its known and predicted physicochemical properties is presented in Table 1. These parameters are crucial for its application in further research and development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO	[1] [2]
Molecular Weight	191.27 g/mol	[1] [2]
CAS Number	51135-96-7	[1]
Appearance	White to cream crystalline powder	[3] [4]
Melting Point	80-85 °C	[5]
Boiling Point	327.03°C (estimate)	[5]
Solubility	Slightly soluble in water, Chloroform, DMSO, Methanol	[5] [6]
pKa	14.94 ± 0.20 (Predicted)	[6]
LogP	1.344 (Predicted by Crippen Method)	[1]

Table 1: Physicochemical Properties of **4-Benzyl-4-hydroxypiperidine**

Experimental Protocols

The synthesis and crystallization of **4-benzyl-4-hydroxypiperidine** are critical steps for obtaining pure material for analysis and further application. The following protocols are based on established methods for the synthesis of analogous piperidine derivatives.

Synthesis of 4-Benzyl-4-hydroxypiperidine

A common synthetic route to **4-benzyl-4-hydroxypiperidine** involves the Grignard reaction of a suitable piperidone precursor with a benzylmagnesium halide.

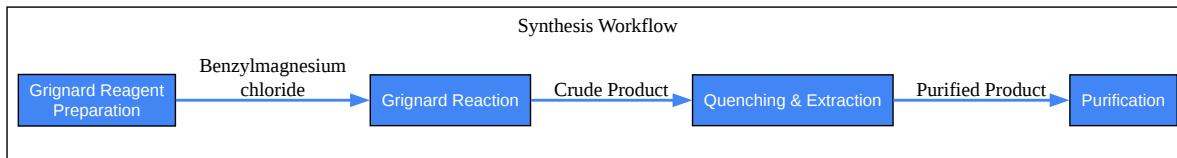
Materials:

- 1-Benzyl-4-piperidone
- Magnesium turnings

- Benzyl chloride
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
- Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford **4-benzyl-4-hydroxypiperidine**.



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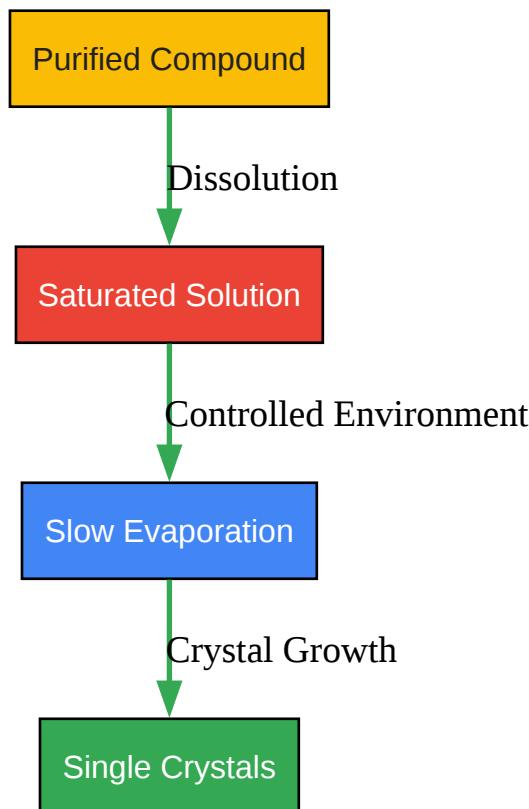
Synthesis workflow for **4-benzyl-4-hydroxypiperidine**.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. Slow evaporation is a commonly employed technique.

Procedure:

- Solvent Selection: The purified **4-benzyl-4-hydroxypiperidine** is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature to achieve a saturated or near-saturated solution.
- Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual process facilitates the formation of well-ordered single crystals.
- Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.



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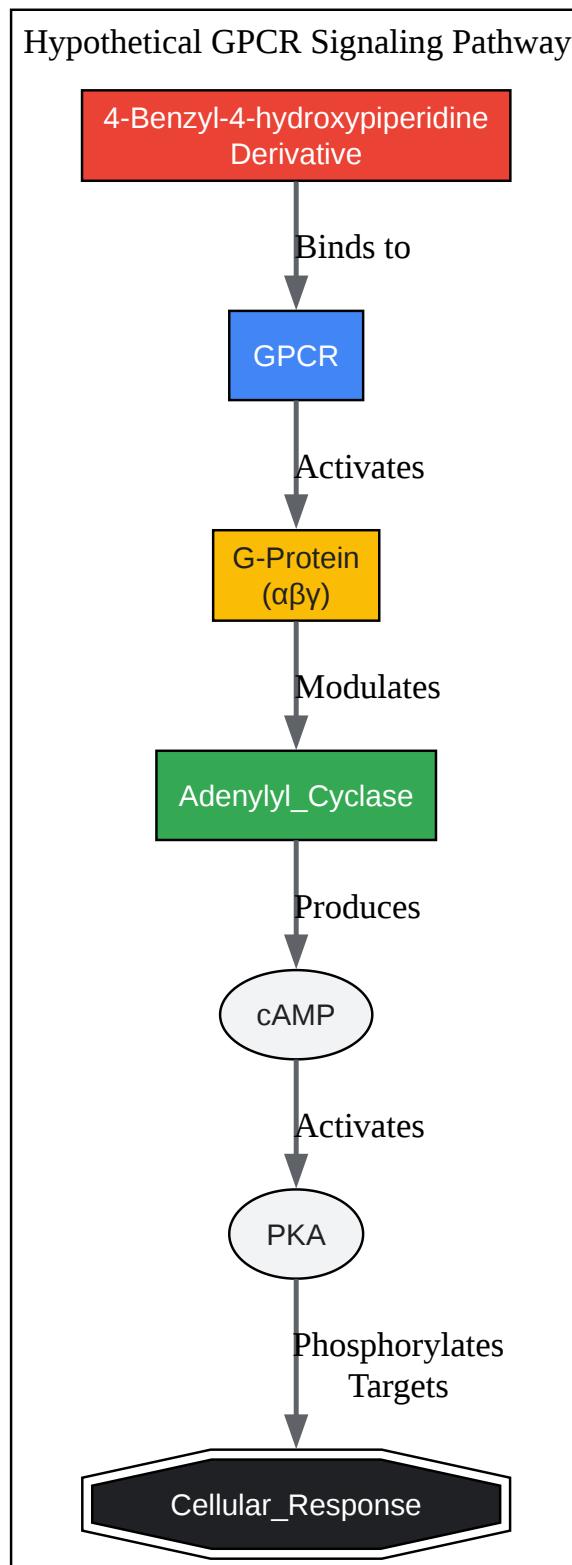
Crystallization workflow via slow evaporation.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of **4-benzyl-4-hydroxypiperidine** are not extensively characterized, the piperidine scaffold is a well-established pharmacophore found in numerous centrally active agents. Its structural similarity to precursors of analgesics and neurologically active compounds suggests potential interactions with various receptor systems in the central nervous system.^[7] For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a derivative of this compound might modulate a G-protein coupled receptor (GPCR) pathway, a common target for such molecules.

Hypothetical Signaling Pathway:

A derivative of **4-benzyl-4-hydroxypiperidine** could potentially act as a ligand for a GPCR. Upon binding, it may induce a conformational change in the receptor, leading to the activation of an associated G-protein. This, in turn, could trigger a downstream signaling cascade, such as the adenylyl cyclase pathway, ultimately leading to a cellular response.



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Hypothetical GPCR signaling cascade.

Conclusion

4-Benzyl-4-hydroxypiperidine represents a valuable scaffold for the development of novel therapeutics. While a definitive crystal structure remains to be elucidated, this guide provides essential information for researchers working with this compound. The detailed protocols for its synthesis and crystallization, coupled with an understanding of its physicochemical properties, will facilitate further investigation into its structural and biological characteristics. Future crystallographic studies are imperative to fully unlock the therapeutic potential of this and related piperidine derivatives.

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